molecular formula C23H27N3O5S2 B2995349 (Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321949-38-5

(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2995349
CAS No.: 1321949-38-5
M. Wt: 489.61
InChI Key: NTIQVLANJXCWPR-VHXPQNKSSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with notable potential in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 358.47 g/mol
  • CAS Number : 1321661-38-4

The compound features a benzo[d]thiazole moiety, which is often associated with various biological activities. The presence of the N,N-diethylsulfamoyl group enhances its potential interactions with biological systems.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluating various thiazole derivatives found that certain compounds demonstrated substantial inhibition of inflammation and pain in experimental models. For instance, compounds derived from benzothiazoles were shown to provide up to 27.2% protection against carrageenan-induced edema in rats .

Antibacterial Activity

Benzothiazole derivatives are also recognized for their antibacterial properties. In comparative studies, several synthesized compounds exhibited notable antibacterial effects against common pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The compound 5d from a related series demonstrated maximum antibacterial activity with inhibition zones measuring up to 28 mm against these strains .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory pathway. This aligns with findings from related compounds that showed efficacy as COX inhibitors .

Case Studies and Experimental Findings

  • Study on Anti-inflammatory Activity :
    • Objective : Evaluate the anti-inflammatory effects of thiazole derivatives.
    • Method : Compounds were administered to rats subjected to carrageenan-induced paw edema.
    • Results : The most active derivative exhibited a 27.2% reduction in edema compared to controls .
  • Antibacterial Screening :
    • Objective : Assess the antibacterial efficacy against selected bacterial strains.
    • Method : Agar diffusion method was employed to determine zones of inhibition.
    • Results : Compound 5d showed significant antibacterial activity with inhibition zones up to 28 mm against E. coli and S. aureus strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 27.2% reduction in edema
AnalgesicSignificant pain relief in models
AntibacterialZones of inhibition up to 28 mm

Properties

IUPAC Name

methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-6-25(7-2)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(14-20(27)31-5)19-13-15(3)12-16(4)21(19)32-23/h8-13H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQVLANJXCWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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